molecular formula C8H8N4O2 B1391181 1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1031577-44-2

1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B1391181
M. Wt: 192.17 g/mol
InChI Key: QTDKWGPEXSIHDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidine derivatives has been achieved through various methods. One approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .

Scientific Research Applications

  • Chemical Reactions and Synthesis : The compound 1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has been utilized in various chemical reactions. It reacts with alkylamides in liquid ammonia, leading to the formation of amino derivatives, demonstrating its reactive nature and potential in synthesizing new chemical entities (Gulevskaya et al., 1994). Moreover, its reactions with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes result in the formation of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems, showcasing its versatility in constructing complex molecular structures (Hamama et al., 2012). Additionally, its interaction with various chemical reagents like 1,3-diketones has been explored, leading to the formation of pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-diones and related compounds, indicating its role in synthesizing heterocyclic compounds (Tsupak et al., 2003).

  • Crystal and Molecular Structure Analysis : The compound has been studied for its crystal and molecular structures, revealing interesting hydrogen bonding patterns and pi-pi stacking interactions. These studies are crucial in understanding the chemical and physical properties of the compound and its derivatives (Trilleras et al., 2009).

  • Synthesis of Pyrimido[4,5-d]pyrimidine-2,4-diones : The compound is also a key precursor in the synthesis of various pyrimido[4,5-d]pyrimidine-2,4-dione derivatives. These synthesis processes often involve multi-component reactions, highlighting the compound's role in facilitating complex chemical transformations (Bazgir et al., 2008).

  • Photophysical Properties and pH-Sensing Application : Derivatives of the compound have been synthesized and characterized, displaying solid-state fluorescence emission and solvatochromism. These properties are instrumental in developing new materials with potential applications in photonics and sensing technologies (Yan et al., 2017).

properties

IUPAC Name

1,7-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4-9-3-5-6(10-4)12(2)8(14)11-7(5)13/h3H,1-2H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDKWGPEXSIHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=O)NC(=O)N(C2=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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